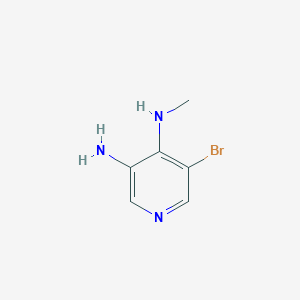
5-Bromo-N4-methylpyridine-3,4-diamine
Descripción general
Descripción
The compound 5-Bromo-N4-methylpyridine-3,4-diamine is a brominated pyridine derivative that has been studied in various contexts due to its potential applications in crystal engineering and medicinal chemistry. The presence of bromine and amine functionalities allows for diverse chemical reactions and interactions, making it a valuable scaffold in the design of new materials and biologically active compounds.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process included nucleophilic substitution, methoxylation, and bromination steps, resulting in an overall yield of 67% . Such synthetic routes highlight the challenges and considerations in obtaining brominated pyridine compounds with specific substituents.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine was determined, revealing a dihedral angle between the phenyl and pyridinyl planes and the presence of intermolecular hydrogen bonds and halogen-halogen interactions that contribute to the three-dimensional framework of the crystal . These structural features are crucial for understanding the material's properties and potential applications.
Chemical Reactions Analysis
Brominated pyridine compounds can participate in various chemical reactions, including halogen bonding, as seen in the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, which features C–Br⋯I halogen bonding . Additionally, the electron-poor pyridinium scaffold enhances the electron acceptor ability of bromine substituents, which is significant for the formation of such bonds . These reactions are not only important for crystal engineering but also for the design of new drugs and materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can affect the compound's electron distribution, reactivity, and interaction with other molecules. The crystal structure analysis of related compounds has shown that halogen-halogen contacts, such as Cl⋯Br and Br⋯Br interactions, can control crystal packing due to their anisotropic electronic effects . These properties are essential for the application of these compounds in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Amination Reactions
- Amination of Dibromopyridines : A study detailed the amination of isomeric dibromopyridines, including derivatives similar to 5-Bromo-N4-methylpyridine-3,4-diamine, to understand the influence of substituents on reaction courses. This research provided insights into the mechanisms of forming diaminopyridines or their mixtures through reactions with potassium amide in liquid ammonia (Streef & Hertog, 2010).
Structural Characterization
- Schiff Base Formation : A specific compound, 5-Bromo-N 3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, was synthesized from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine. Its structure, featuring an E configuration around the C=N bond and a dihedral angle between two pyridine rings, was elucidated, highlighting the molecule's stability and conformational properties (Mingjian Cai, 2011).
Synthesis and Optical Properties
- Synthesis of Pyridine Derivatives : Research on 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, produced by nucleophilic substitution of bromine in related compounds, revealed their fluorescence in both solution and solid states. This study opens avenues for the use of such compounds in materials science and photonic applications (Bardasov et al., 2020).
Halogen-rich Intermediates
- Pentasubstituted Pyridines Synthesis : The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was reported. These compounds serve as valuable building blocks in medicinal chemistry, demonstrating the potential for creating highly substituted pyridines with specific functionalities for further chemical exploration (Wu et al., 2022).
Quantum Mechanical Investigations
- Pyridine-Based Derivatives : A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, exploring their quantum mechanical properties and biological activities. This research highlighted the potential of these derivatives as candidates for various applications, including as chiral dopants for liquid crystals and in antithrombolytic and antibacterial activities (Ahmad et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-bromo-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXBFOWCDXSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647972 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N4-methylpyridine-3,4-diamine | |
CAS RN |
1044771-99-4 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)


![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)




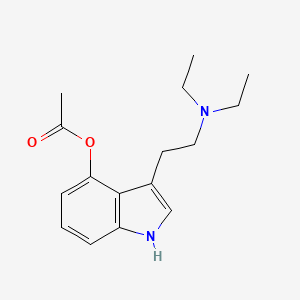
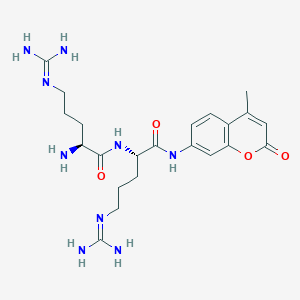
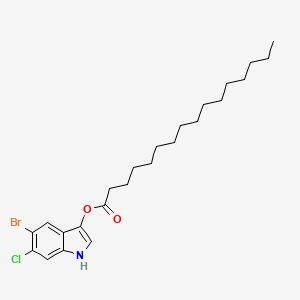
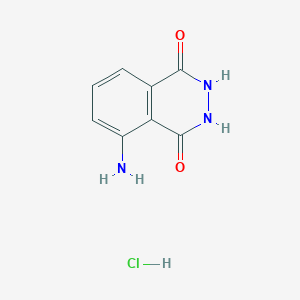
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
